molecular formula C13H9ClN2 B1427060 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 918516-27-5

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Número de catálogo: B1427060
Número CAS: 918516-27-5
Peso molecular: 228.67 g/mol
Clave InChI: AIRHBAXIGSQPNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 4-chlorophenyl group at the 5-position. This structure is integral to its role as a key intermediate in pharmaceuticals, particularly kinase inhibitors. Notably, it serves as the azaindole core of vemurafenib (PLX4032), a BRAF V600E inhibitor approved for treating metastatic melanoma . The compound is synthesized via Suzuki-Miyaura cross-coupling, where 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with 4-chlorophenylboronic acid under microwave-assisted conditions (130°C, 30 minutes), achieving high efficiency . Its structural uniqueness lies in the chlorophenyl moiety, which enhances binding affinity to kinase targets through hydrophobic interactions and halogen bonding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-B]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

SGK-1 Kinase Inhibition

One of the primary applications of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in several physiological processes, including renal sodium retention and cardiovascular regulation. Compounds like this compound can modulate SGK-1 activity, making them potential candidates for treating conditions such as hypertension and chronic kidney disease. The inhibition of SGK-1 may also contribute to the repair processes in renal cells following injury, suggesting a dual role in both treatment and recovery from renal disorders .

Cancer Treatment

Recent studies have highlighted the potential use of this compound in oncology. It has been identified as a selective inhibitor of B-Raf(V600E), a mutation commonly found in melanoma and other cancers. By inhibiting this kinase, this compound may help in reducing tumor growth and improving patient outcomes in targeted cancer therapies .

Absorption and Distribution

The compound is noted for its ability to penetrate the blood-brain barrier (BBB), which is significant for neurological applications. Its pharmacokinetic properties indicate that it is a substrate for P-glycoprotein (P-gp), which may influence its distribution within the body and its effectiveness as a therapeutic agent .

Toxicology

Safety assessments indicate that while the compound shows promise as a therapeutic agent, it must be evaluated for potential toxic effects associated with prolonged use or high doses. The hazard statements associated with this compound include risks of skin irritation and eye damage, necessitating careful handling during research and application .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of SGK-1 inhibitors, including derivatives of this compound. Results from these trials are anticipated to provide insights into optimal dosing regimens and long-term safety profiles.

Research Findings

A fragment-based discovery approach has led to the identification of various analogs that exhibit enhanced potency against SGK-1 and B-Raf kinases. These findings underscore the importance of structural modifications in improving therapeutic efficacy while minimizing side effects .

Summary Table

Application AreaMechanismPotential Benefits
Renal DisordersSGK-1 inhibitionRegulation of sodium retention
Cancer TreatmentB-Raf(V600E) inhibitionReduced tumor growth
Neurological EffectsBBB permeabilityPotential for CNS-targeted therapies

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its role in biological systems .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen Substitutions

  • Bromo vs. Chloro : Brominated analogues (e.g., 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, ) show higher reactivity in cross-coupling reactions but lower metabolic stability compared to chloro-substituted derivatives .
  • Fluorinated Analogues : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine () exhibits improved blood-brain barrier penetration, making it suitable for neurodegenerative applications, unlike the chlorophenyl variant’s focus on oncology .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Derivatives with 4-chlorophenyl groups (e.g., 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) typically exhibit higher melting points (268–287°C, ) compared to nitro - or methoxy -substituted analogues (245–260°C), enhancing thermal stability .
  • Solubility: The chloro substituent reduces aqueous solubility compared to cyano- or aminophenyl variants (), necessitating formulation adjustments for bioavailability .
  • Metabolic Stability : Chlorinated compounds demonstrate slower hepatic clearance than brominated counterparts due to stronger C-Cl bonds .

Actividad Biológica

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant biological activity, particularly as a potential therapeutic agent in various diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core substituted with a chlorophenyl group. The molecular formula is C12H8ClNC_{12}H_{8}ClN, and it has a molecular weight of approximately 219.65 g/mol. The compound's structure allows for interactions with various biological targets, particularly protein kinases.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is crucial in regulating cellular processes related to growth and survival, making it a candidate for treating diseases like cancer and metabolic disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells through multiple pathways:

  • Inhibition of Cell Growth : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an EC50EC_{50} value of 0.064 µM against certain types of cancer cells, indicating potent activity .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased apoptosis rates in cancer cells, suggesting its role in promoting programmed cell death .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit bacteriostatic effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyridine ring enhances its antibacterial efficacy .
  • Fungal Activity : In addition to bacterial targets, some derivatives have demonstrated antifungal activity against common fungi like Aspergillus flavus and Candida albicans .

Study on Cancer Cell Lines

A notable study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed that treated cells exhibited increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Protein Kinase Inhibition

Another study focused on the compound's role as a selective inhibitor of SGK-1. Using biochemical assays, researchers demonstrated that this compound effectively reduced SGK-1 activity in vitro. This inhibition correlated with decreased phosphorylation of downstream targets involved in cell survival pathways .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectEC50 (µM)Reference
AnticancerBreast Cancer Cell Lines0.064
AntibacterialStaphylococcus aureusVaries
AntifungalAspergillus flavusVaries
Protein Kinase InhibitionSGK-1-

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via multi-step protocols involving halogenation, coupling reactions, and functional group modifications. For example:

  • Methylation : NaH/MeI in THF at 0°C to room temperature introduces a methyl group to the pyrrolopyridine core .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling between boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and halogenated intermediates in dioxane/H₂O at 105°C .
  • Reduction : Hydrogenation with H₂ in THF reduces nitro or other reactive groups .
    • Methodological Insight : Optimize catalyst loading (e.g., 2–5 mol% Pd) and solvent systems (e.g., toluene/EtOH/H₂O) to enhance coupling efficiency . Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl at C5, pyrrole-proton at N1) .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., monoclinic P21/c space group observed in related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₉ClN₂ for the base structure) .

Q. What solvents and reaction conditions are optimal for functionalizing the pyrrolopyridine core?

  • Answer : Polar aprotic solvents (THF, dioxane) are preferred for nucleophilic substitutions, while Pd-catalyzed couplings require mixed solvents (toluene/EtOH/H₂O) for solubility and reactivity . For acid-sensitive intermediates, use mild bases (K₂CO₃) instead of strong bases (NaOH) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved bioactivity?

  • Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s workflow .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents at C3/C5 that enhance binding affinity .
  • ADMET Prediction : Tools like ACD/Labs Percepta can forecast solubility, metabolic stability, and toxicity .
    • Case Study : Modifying the chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) may improve metabolic stability while retaining target engagement .

Q. How should researchers resolve contradictions in reported SAR data for pyrrolopyridine derivatives?

  • Answer :

  • Systematic Variation : Synthesize analogs with incremental structural changes (e.g., substituent position, steric bulk) to isolate SAR trends .
  • Meta-Analysis : Compare datasets across studies, accounting for assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Validation : Reproduce key experiments under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) .

Q. What experimental design strategies minimize trial-and-error in optimizing synthetic protocols?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent ratios simultaneously .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., reaction time vs. yield) to identify optimal conditions .
  • High-Throughput Screening : Automate parallel reactions in microtiter plates to rapidly screen conditions .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Answer :

  • Process Intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Purification : Employ chromatography (e.g., flash column) or crystallization (e.g., ethanol/water mixtures) to remove Pd residues or unreacted boronic acids .
  • Quality Control : Validate purity via HPLC (≥98%) and elemental analysis .

Q. Data Contradiction and Validation

Q. Why do NMR spectra of similar compounds show variability in aromatic proton shifts?

  • Answer : Subtle differences in electron density (e.g., para-chlorophenyl vs. ortho-substituted analogs) and solvent effects (DMSO-d₆ vs. CDCl₃) can shift peaks by 0.1–0.5 ppm. Always reference internal standards (e.g., TMS) and report solvent/temperature conditions .

Q. How to interpret conflicting bioactivity data in different cell lines?

  • Answer : Cell-specific factors (e.g., membrane permeability, efflux pumps) and assay endpoints (e.g., apoptosis vs. proliferation) influence results. Validate hits in ≥3 cell lines and include positive controls (e.g., staurosporine for kinase inhibition) .

Propiedades

IUPAC Name

5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRHBAXIGSQPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728774
Record name 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918516-27-5
Record name 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLOROPHENYL)-1H-PYRROLO[2,3-b]PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.